molecular formula C21H20N2O3S B4324824 ethyl 5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

ethyl 5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B4324824
M. Wt: 380.5 g/mol
InChI Key: SXSLMYAHTLXWRE-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-methyl-4-[4-(methylthio)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a pyrrole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyran and pyrrole rings. Common reagents used in these reactions include ethyl cyanoacetate, methylthiophenyl derivatives, and pyrrole. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-methyl-4-[4-(methylthio)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyano-2-methyl-4-[4-(methylthio)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, its cyano group may interact with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Ethyl 5-cyano-2-methyl-4-[4-(methylthio)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 5-cyano-2-methyl-4-phenyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    Ethyl 5-cyano-2-methyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate: Lacks the pyrrole ring, which may influence its overall stability and interactions with molecular targets.

The uniqueness of ethyl 5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of similar compounds.

Properties

IUPAC Name

ethyl 5-cyano-2-methyl-4-(4-methylsulfanylphenyl)-6-pyrrol-1-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-4-25-21(24)18-14(2)26-20(23-11-5-6-12-23)17(13-22)19(18)15-7-9-16(27-3)10-8-15/h5-12,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSLMYAHTLXWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)SC)C#N)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 2
ethyl 5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 3
ethyl 5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

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